molecular formula C11H10F3NO2 B2989097 2-methyl-N-[3-(trifluoromethyl)phenyl]-2-oxiranecarboxamide CAS No. 338424-38-7

2-methyl-N-[3-(trifluoromethyl)phenyl]-2-oxiranecarboxamide

Cat. No.: B2989097
CAS No.: 338424-38-7
M. Wt: 245.201
InChI Key: KBAIZDIRTZZBAQ-UHFFFAOYSA-N
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Description

2-methyl-N-[3-(trifluoromethyl)phenyl]-2-oxiranecarboxamide is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to an oxirane (epoxide) and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[3-(trifluoromethyl)phenyl]-2-oxiranecarboxamide typically involves the following steps:

    Formation of the Trifluoromethyl Phenyl Intermediate: The starting material, 3-(trifluoromethyl)aniline, is reacted with a suitable carboxylic acid derivative to form the corresponding amide.

    Epoxidation: The amide is then subjected to epoxidation conditions to introduce the oxirane ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[3-(trifluoromethyl)phenyl]-2-oxiranecarboxamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The oxirane ring is highly reactive towards nucleophiles, leading to ring-opening reactions.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Oxidation: Oxidative conditions can further modify the functional groups present in the molecule.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products

    Nucleophilic Substitution: Products include substituted amides or alcohols.

    Reduction: Products include primary or secondary amines.

    Oxidation: Products include carboxylic acids or ketones.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    2-methyl-N-[4-(trifluoromethyl)phenyl]-2-oxiranecarboxamide: Similar structure but with the trifluoromethyl group in the para position.

    2-methyl-N-[3-(difluoromethyl)phenyl]-2-oxiranecarboxamide: Similar structure but with a difluoromethyl group instead of trifluoromethyl.

Uniqueness

The presence of the trifluoromethyl group in the meta position of the phenyl ring in 2-methyl-N-[3-(trifluoromethyl)phenyl]-2-oxiranecarboxamide imparts unique electronic and steric properties, making it distinct from its analogs. This positioning can influence the compound’s reactivity and interaction with biological targets, potentially leading to different pharmacological profiles .

Properties

IUPAC Name

2-methyl-N-[3-(trifluoromethyl)phenyl]oxirane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3NO2/c1-10(6-17-10)9(16)15-8-4-2-3-7(5-8)11(12,13)14/h2-5H,6H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBAIZDIRTZZBAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CO1)C(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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